Boc-NH-PEG12-NH2
Description
The Significance of Poly(ethylene glycol) Linkers in Modern Chemical Biology and Pharmaceutical Sciences
Poly(ethylene glycol) (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their introduction into chemical biology and pharmaceutical sciences has been transformative. The inherent properties of PEG, such as high water solubility, biocompatibility, and low immunogenicity, make it an ideal component for modifying therapeutic molecules and other bioactive agents. chempep.com The process of attaching PEG chains, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of drugs.
Key advantages conferred by PEG linkers include:
Increased Hydrodynamic Size: PEGylation increases the effective size of a molecule, which can reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream. nih.gov
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs, facilitating their administration and bioavailability.
Reduced Immunogenicity: The flexible PEG chain can create a protective hydrophilic shield around a molecule, masking it from the immune system and reducing the likelihood of an immune response. chempep.com
Improved Stability: This protective shield can also sterically hinder the approach of proteolytic enzymes, thus enhancing the stability of protein and peptide drugs against enzymatic degradation.
These benefits have led to the successful development of numerous PEGylated therapeutics with improved efficacy and patient compliance.
An Overview of Heterobifunctional PEG Derivatives in Research
Heterobifunctional PEG derivatives are a class of PEG linkers that possess two different reactive functional groups at their termini. acs.org This dual reactivity is a significant advantage over homobifunctional linkers (which have identical functional groups), as it allows for selective and controlled conjugation of two different molecules in a stepwise manner. This capability is crucial for assembling complex molecular architectures with precision.
The applications of heterobifunctional PEG linkers are extensive and include:
Antibody-Drug Conjugates (ADCs): These linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The linker's properties, including its length, can significantly impact the ADC's stability, solubility, and efficacy. broadpharm.comsigmaaldrich.com
PROTACs (Proteolysis-Targeting Chimeras): In this emerging therapeutic modality, heterobifunctional linkers connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein. medchemexpress.commedchemexpress.com
Surface Modification: They are used to functionalize surfaces of nanoparticles, liposomes, and medical devices to improve their biocompatibility and introduce targeting moieties. nih.gov
Bioconjugation: Heterobifunctional PEGs are widely used to link various biomolecules, such as peptides, proteins, and oligonucleotides, for a myriad of research and diagnostic purposes. acs.org
The Rationale for the Specific Structure and Reactivity of BocNH-PEG12-CH2CH2NH2 in Research Contexts
The specific structure of BocNH-PEG12-CH2CH2NH2 is deliberately designed to offer maximal control and versatility in chemical synthesis.
The tert-butyloxycarbonyl (Boc) protecting group on one of the terminal amines is a key feature. The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions. nih.gov This allows chemists to perform a reaction with the free primary amine without affecting the Boc-protected amine. Once the first conjugation is complete, the Boc group can be removed to expose the second amine for a subsequent reaction. This orthogonal protection strategy is fundamental to the synthesis of well-defined, complex bioconjugates.
The free primary amine at the other end of the PEG chain provides a reactive site for conjugation to a variety of functional groups, such as carboxylic acids (to form stable amide bonds) or N-hydroxysuccinimide (NHS) esters. The reactivity of this terminal amine is crucial for the initial coupling step in a multi-step synthesis. jenkemusa.com
Interactive Data Tables
Below are interactive tables summarizing the key properties of BocNH-PEG12-CH2CH2NH2 and the impact of PEG linker length on ADC properties.
Table 1: Physicochemical Properties of BocNH-PEG12-CH2CH2NH2
| Property | Value |
| Chemical Formula | C31H64N2O14 |
| Molecular Weight | 688.85 g/mol |
| CAS Number | 1642551-09-4 |
| Appearance | Varies (e.g., White to off-white solid, pale yellow oil) |
| Purity | Typically ≥95% |
| Solubility | Soluble in water and most organic solvents |
| Structure | Boc-NH-(PEG)12-CH2CH2NH2 |
Data is compiled from publicly available information and may vary by supplier.
Table 2: Research Findings on the Impact of PEG Linker Length in Antibody-Drug Conjugates (ADCs)
| PEG Linker Length | Key Research Finding | Reference |
| PEG2, PEG4 | Higher plasma clearance and reduced tolerability at high drug-to-antibody ratios (DAR). | sigmaaldrich.com |
| PEG8, PEG12, PEG24 | Stabilized clearance, improved pharmacokinetics, and better tolerability at high DARs. | sigmaaldrich.com |
| PEG12 | Used in the construction of pendant-shaped linkers for highly loaded ADCs, demonstrating favorable properties. | researchgate.net |
| PEG12 | In a comparative study, a PEG12 linker showed different clearance rates compared to a polysarcosine (PSAR) linker of the same length, highlighting the impact of the linker's chemical nature. | chemrxiv.org |
Detailed Research Findings
A notable application demonstrating the utility of a Boc-protected amine PEG linker was in the synthesis of bottlebrush polymer-protein conjugates. nih.gov In this study, researchers synthesized a heterobifunctional PEG containing a Boc-protected amine. While the specific PEG length was not 12, the principle is directly applicable. The Boc-protected PEG linker was used to create a terminator for ring-opening metathesis polymerization (ROMP). After polymerization, the Boc group was removed using trifluoroacetic acid to yield a primary amine-terminated polymer. This amine was then coupled to a protein, showcasing the utility of the Boc-protecting group strategy in creating complex, well-defined polymer-protein conjugates. nih.govrsc.org This approach highlights how the sequential deprotection and reaction of the termini of BocNH-PEG12-CH2CH2NH2 can be exploited to construct sophisticated biomaterials.
In the realm of ADCs, the length of the PEG linker is a critical design parameter. Research has shown a clear relationship between PEG linker length and the pharmacokinetic properties of ADCs, especially those with a high drug-to-antibody ratio (DAR). In one study, ADCs with shorter PEG linkers (PEG2 and PEG4) exhibited rapid clearance from plasma. In contrast, ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) had significantly improved plasma stability and tolerability. sigmaaldrich.com Specifically, the use of a PEG12 linker has been explored in the design of novel ADC linkers, including "pendant" architectures, which allow for the attachment of multiple drug molecules. researchgate.net
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64N2O14/c1-31(2,3)47-30(34)33-5-7-36-9-11-38-13-15-40-17-19-42-21-23-44-25-27-46-29-28-45-26-24-43-22-20-41-18-16-39-14-12-37-10-8-35-6-4-32/h4-29,32H2,1-3H3,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZAQHILQQTIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64N2O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Bocnh Peg12 Ch2ch2nh2
Established Synthetic Pathways for PEG-Based Linkers with Amine Functionalities
The synthesis of amine-functionalized PEG linkers, such as BocNH-PEG12-CH2CH2NH2, typically involves a multi-step process that begins with a PEG diol. A common strategy is the desymmetrization of the PEG diol, followed by the introduction of the desired functional groups.
One established pathway involves the initial monoprotection of a PEG diol, for instance, with a trityl (Trt) or dimethoxytrityl (DMTr) group. The remaining free hydroxyl group can then be converted into a leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base like triethylamine. researchgate.net This activated PEG can then undergo nucleophilic substitution with an amine source.
Alternatively, a more direct approach for creating heterobifunctional PEGs involves the use of initiators with protected functional groups for the ring-opening polymerization of ethylene (B1197577) oxide. jenkemusa.com For the synthesis of BocNH-PEG12-CH2CH2NH2, this could involve an initiator bearing a Boc-protected amine.
Stepwise solid-phase synthesis has also emerged as a powerful technique for producing monodisperse PEGs. hovione.com This method involves anchoring a PEG unit to a solid support and iteratively adding ethylene glycol monomers. This approach offers excellent control over the chain length and allows for the introduction of different functional groups at each terminus. hovione.com Similarly, liquid-phase synthesis provides an alternative that can be advantageous for scalability. researchgate.net
A convergent synthesis pathway can also be employed, where two pre-synthesized PEG chains with different functionalities are coupled together. For instance, an azide-terminated PEG can be reacted with an alkyne-terminated PEG via a Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry") to form a longer PEG chain with terminal functional groups from the initial fragments. nanosoftpolymers.com
Protection and Deprotection Chemistry of the Boc Group in the Synthesis of BocNH-PEG12-CH2CH2NH2
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org In the synthesis of BocNH-PEG12-CH2CH2NH2, the Boc group serves to mask one of the terminal amines, allowing for the selective reaction of the other.
Protection: The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk Common bases include sodium bicarbonate, sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP). The reaction is generally carried out in solvents like water, tetrahydrofuran (B95107) (THF), or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk An efficient method for N-Boc protection of various amines has been described using PEG-400 as a reaction medium at room temperature, resulting in excellent yields. researchgate.net
Deprotection: The removal of the Boc group is a critical step to unmask the amine for subsequent conjugation. This is typically accomplished by treatment with a strong acid. broadpharm.com Trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (DCM), is a common reagent for this purpose. nih.govnih.gov For instance, a 1:1 mixture of TFA and DCM can achieve complete deprotection within 30 minutes. nih.gov Another effective method is the use of 4 M hydrogen chloride (HCl) in dioxane, which can offer high selectivity, particularly when other acid-sensitive groups are present in the molecule. researchgate.netresearchgate.net It's important to note that while effective, acidic deprotection can sometimes lead to partial cleavage of other acid-labile bonds, such as esters, if present in the molecule. nih.gov In such cases, careful optimization of the reaction conditions, such as time and temperature, is crucial.
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP) fishersci.co.ukresearchgate.net | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) nih.govnih.gov; 4 M HCl in Dioxane researchgate.netresearchgate.net | Stable to many nucleophiles and bases; cleavage under acidic conditions allows for orthogonal protection strategies. organic-chemistry.org |
Strategies for Introducing the Terminal Amine Group in BocNH-PEG12-CH2CH2NH2
A common approach involves the conversion of a terminal hydroxyl group into an amine. This is typically a two-step process. First, the hydroxyl group is activated by converting it into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. researchgate.net The resulting sulfonylated PEG can then be treated with an amine source. While direct amination with ammonia (B1221849) is possible, it can sometimes lead to mixtures of primary, secondary, and tertiary amines.
A more controlled method involves the use of a protected amine equivalent. For example, the tosylated or mesylated PEG can be reacted with sodium azide (B81097) (NaN₃) to form a PEG-azide. nanosoftpolymers.com The azide can then be cleanly reduced to a primary amine using reagents such as triphenylphosphine (B44618) (PPh₃) in the Staudinger reaction or by catalytic hydrogenation. researchgate.net This two-step process via an azide intermediate generally provides higher purity and yield of the desired primary amine.
Another effective strategy is the Gabriel synthesis. nanosoftpolymers.com This involves the reaction of the activated PEG (e.g., tosylate or mesylate) with potassium phthalimide, followed by hydrazinolysis to release the primary amine.
For the specific synthesis of BocNH-PEG12-CH2CH2NH2, a plausible route would involve starting with a mono-Boc-protected PEG diol. The remaining hydroxyl group would be activated (e.g., tosylated) and then converted to the amine via one of the methods described above.
| Precursor Functional Group | Reagents and Method | Resulting Functional Group | Key Features |
| Hydroxyl | 1. TsCl or MsCl, Base2. NaN₃3. H₂, Pd/C or PPh₃/H₂O | Amine | High yield and purity via azide intermediate. researchgate.netnanosoftpolymers.com |
| Hydroxyl | 1. TsCl or MsCl, Base2. Potassium Phthalimide3. Hydrazine | Amine | Classic method for primary amine synthesis (Gabriel Synthesis). nanosoftpolymers.com |
| Aldehyde | Primary Amine, NaBH₃CN | Secondary Amine | Reductive amination forms a stable amine bond. |
Advanced Synthetic Approaches for Monodisperse PEGylation Reagents
The production of monodisperse PEGylation reagents, where every molecule has the exact same chain length, is crucial for the development of precisely defined bioconjugates. hovione.com Polydispersity in PEG linkers can lead to heterogeneity in the final product, complicating characterization and regulatory approval.
Iterative chain extension in the liquid phase is a powerful approach to synthesize monodisperse PEGs. researchgate.net This method involves the sequential addition of ethylene glycol units to a growing chain. One strategy utilizes a 3-arm PEG homostar, where unidirectional, iterative chain extension is performed. researchgate.net This approach has been used to synthesize monodisperse PEGs of significant length. researchgate.net
Solid-phase synthesis offers another robust method for controlling the exact length of the PEG chain. hovione.com By anchoring the growing polymer to a solid support, excess reagents and byproducts can be easily washed away, simplifying purification. This technique has been successfully used to synthesize PEG derivatives with twelve ethylene glycol units with near-monodispersity. hovione.com
A one-pot approach featuring a base-labile protecting group has also been developed to streamline the synthesis of monodisperse PEGs. nih.gov This method reduces the number of steps in each elongation cycle, potentially lowering costs and improving efficiency. nih.gov
The purification of monodisperse PEGs is as critical as their synthesis. While chromatography is often employed, chromatography-free methods are highly desirable for large-scale production. rsc.org Methods based on selective precipitation and extraction have been developed to purify monodisperse PEG derivatives. rsc.org
Considerations for Scalable Synthesis in Research and Pre-clinical Development
The transition from laboratory-scale synthesis to larger-scale production for research and pre-clinical development presents several challenges. These include ensuring batch-to-batch consistency, maintaining high purity, and optimizing reaction conditions for efficiency and cost-effectiveness.
For the synthesis of BocNH-PEG12-CH2CH2NH2, a scalable process would likely favor a liquid-phase approach over solid-phase synthesis, as the latter can be more expensive and difficult to scale up. hovione.com The development of chromatography-free purification methods is also a key consideration for large-scale production. rsc.org
The choice of reagents and reaction conditions must be carefully evaluated for their suitability in a larger-scale setting. For example, while click chemistry is highly efficient, the use of a copper catalyst may require additional purification steps to remove residual metal, which can be a concern for biomedical applications. nanosoftpolymers.com
Process analytical technology (PAT) can be implemented to monitor reaction progress in real-time, ensuring consistency and allowing for timely adjustments. This can be particularly important for controlling the monodispersity of the PEG chain during synthesis.
Advanced Bioconjugation and Functionalization Chemistry of Bocnh Peg12 Ch2ch2nh2
Amine-Reactive Conjugation Strategies Employing the Deprotected BocNH-PEG12-CH2CH2NH2
Upon removal of the tert-butyloxycarbonyl (Boc) protecting group under mild acidic conditions, the resulting diamino-PEG12 linker (H2N-PEG12-CH2CH2NH2) presents two primary amine functionalities for subsequent conjugation reactions. broadpharm.compurepeg.com This deprotection step is crucial for unmasking the second reactive site, thereby enabling a variety of amine-reactive conjugation strategies.
Amide Coupling Reactions with Carboxylic Acids
One of the most fundamental and widely utilized strategies for conjugating the deprotected diamino-PEG12 linker is through amide bond formation with carboxylic acids. This reaction is typically facilitated by coupling agents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the PEG linker. researchgate.netchemistrysteps.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comnih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine to form a stable amide bond. chemistrysteps.com To improve efficiency and minimize side reactions, such as racemization of chiral carboxylic acids, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov The use of EDC in conjunction with HOBt, for instance, leads to the formation of a more stable HOBt ester intermediate, which then reacts with the amine. nih.gov Other powerful coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also frequently employed, particularly for more challenging couplings. nih.gov
The reaction conditions for amide coupling are generally mild, often proceeding at room temperature in suitable organic solvents. chemistrysteps.com The resulting amide bond is highly stable, making this a robust method for permanently linking the PEG spacer to a molecule of interest. hepatochem.com
Reactions with Activated Esters (e.g., NHS Esters)
A highly efficient method for conjugating the diamino-PEG12 linker involves its reaction with activated esters, most notably N-hydroxysuccinimide (NHS) esters. broadpharm.comthermofisher.com NHS esters are amine-reactive reagents that react specifically and efficiently with primary amines at neutral to slightly alkaline pH (typically 7-9) to form a stable amide bond. thermofisher.cominterchim.frbiochempeg.com
The reaction proceeds through nucleophilic acyl substitution, where the primary amine of the PEG linker attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS leaving group. thermofisher.com This method is widely favored due to its high reactivity, specificity, and the mild reaction conditions required, which are compatible with a wide range of biomolecules. biochempeg.com The resulting amide linkage is identical to that formed through carbodiimide-mediated coupling, ensuring a stable connection. thermofisher.com
The hydrophilic PEG spacer of the linker can enhance the aqueous solubility of the resulting conjugate and minimize steric hindrance during the labeling process. broadpharm.cominterchim.fr
Formation of Imines and Oximes with Carbonyl Compounds
The primary amine groups of the deprotected diamino-PEG12 linker can also react with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases) and oximes. researchgate.netsusupport.com
Imine formation is a reversible reaction that occurs when an amine condenses with an aldehyde or ketone. researchgate.net While the resulting C=N bond can be hydrolyzed, it can be stabilized through reduction to a secondary amine using reducing agents like sodium borohydride.
A more stable alternative is the formation of an oxime bond, which results from the reaction of an amine with a hydroxylamine-containing molecule or, in this context, the reaction of an alkoxyamine with an aldehyde or ketone. researchgate.netnih.gov Oxime linkages are known to be more stable than imine bonds, particularly under physiological conditions. rsc.org The rate of oxime formation is pH-dependent and can be accelerated by catalysts such as aniline. nih.govrsc.org This reaction has gained popularity in bioconjugation due to its high efficiency and the stability of the resulting bond. nih.gov
Sequential Bioconjugation Approaches Utilizing Orthogonal Reactivity of BocNH-PEG12-CH2CH2NH2
The key advantage of BocNH-PEG12-CH2CH2NH2 lies in its orthogonal reactivity, which allows for the sequential attachment of two different molecules. The Boc-protected amine and the free primary amine exhibit different reactivities, enabling a two-step conjugation process.
Initially, the free primary amine can be reacted with a molecule containing a compatible functional group, such as an NHS ester or a carboxylic acid. Following this first conjugation step, the Boc protecting group is removed under mild acidic conditions to expose the second primary amine. broadpharm.com This newly deprotected amine is then available for a second, distinct conjugation reaction with another molecule. biochempeg.com
This sequential approach is invaluable for constructing well-defined and complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, where precise control over the composition and architecture of the final molecule is paramount. purepeg.commedchemexpress.com
Site-Specific Conjugation Methodologies Enabled by BocNH-PEG12-CH2CH2NH2
BocNH-PEG12-CH2CH2NH2 can be instrumental in achieving site-specific conjugation, a critical aspect of modern bioconjugate development that aims to produce homogeneous products with well-defined properties. casss.orgtohoku.ac.jp
In one approach, the linker can be used to connect a targeting moiety to a therapeutic payload. For instance, the free amine could be conjugated to a specific site on an antibody, which has been engineered to contain a unique reactive handle. This could be an unnatural amino acid or a specific cysteine residue introduced at a known location. zymeworks.com Following this site-specific attachment, the Boc group is removed, and the newly available amine is used to conjugate a drug molecule. This strategy ensures a uniform drug-to-antibody ratio (DAR) and preserves the antibody's binding affinity, which can be compromised by non-specific conjugation methods. tohoku.ac.jp
The length of the PEG chain in linkers like BocNH-PEG12-CH2CH2NH2 can also influence the efficiency of site-specific conjugation reactions, with studies showing that an optimal PEG length can improve reaction kinetics. synaffix.com
Non-Covalent Functionalization Strategies Involving BocNH-PEG12-CH2CH2NH2 Architectures
While covalent bonding is the hallmark of bioconjugation, architectures incorporating BocNH-PEG12-CH2CH2NH2 can also participate in non-covalent functionalization. This typically involves interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. kaist.ac.krbeilstein-journals.org
For example, a molecule functionalized with the diamino-PEG12 linker could be designed to interact non-covalently with a surface or another molecule. The amine groups, which are protonated at physiological pH, can form strong electrostatic interactions with negatively charged surfaces, such as those of certain nanoparticles or graphene oxide. kaist.ac.kr The PEG chain itself can contribute to non-covalent interactions and also provides a hydrophilic shield, which can be beneficial for creating stable dispersions of nanomaterials in aqueous media. kaist.ac.kr
Furthermore, the terminal amine groups can be modified with moieties that have a high affinity for specific targets, enabling non-covalent binding. For instance, the amine could be functionalized with a biotin (B1667282) group, which has an exceptionally strong non-covalent interaction with avidin (B1170675) or streptavidin. susupport.com This strategy is widely used for immobilization and detection purposes.
These non-covalent strategies, facilitated by the properties of the linker, offer a reversible and often simpler alternative to covalent conjugation for certain applications. researchgate.net
Applications in Biomedical Research and Advanced Therapeutics
Development of Targeted Drug Delivery Systems Utilizing BocNH-PEG12-CH2CH2NH2
Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target effects by selectively delivering potent pharmaceutical agents to diseased cells or tissues. BocNH-PEG12-CH2CH2NH2 plays a pivotal role in the design and synthesis of various components of these advanced delivery systems, including linkers for antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized nanoparticles.
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. biochempeg.com They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. biochempeg.com The linker is a crucial element, ensuring the stability of the ADC in circulation and enabling the specific release of the payload at the target site. biochempeg.com
The bifunctional nature of BocNH-PEG12-CH2CH2NH2, with its protected amine and free amine, allows for controlled, stepwise conjugation. The terminal amine can be used to attach the linker to the cytotoxic drug, while the Boc-protected amine, after deprotection, can be conjugated to the antibody. This controlled synthesis ensures a well-defined ADC structure. Research has shown that the design of the drug-linker, including the positioning and configuration of the PEG unit, is critical for achieving ADCs with improved stability and pharmacokinetics. nih.gov For instance, studies have demonstrated that ADCs with pendant PEG chains can exhibit better stability and slower clearance rates compared to those with linear PEG linkers. nih.gov
Table 1: Impact of PEG Linkers on ADC Properties
| Property | Effect of PEGylation | Reference |
| Solubility | Increased, especially for hydrophobic payloads | biochempeg.com |
| Stability | Improved physical and chemical stability | nih.gov |
| Aggregation | Reduced tendency for aggregation | biochempeg.com |
| Pharmacokinetics | Slower clearance rates and improved profile | nih.gov |
| Immunogenicity | Potential for reduced immunogenicity |
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that harnesses the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. medchemexpress.com PROTACs are heterobifunctional molecules comprising a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. medchemexpress.com
The linker plays a critical role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. PEG-based linkers, including derivatives of BocNH-PEG12-CH2CH2NH2, are frequently employed in PROTAC design. medchemexpress.commedchemexpress.com The length and flexibility of the PEG chain can be optimized to achieve the appropriate spatial orientation of the target protein and the E3 ligase, thereby maximizing the efficiency of protein degradation.
The BocNH-PEG12-CH2CH2NH2 scaffold provides a versatile platform for synthesizing PROTACs. The terminal amine can be conjugated to one of the ligands (either for the target protein or the E3 ligase), and after deprotection of the Boc group, the other ligand can be attached. This modular approach allows for the systematic variation of the linker length and composition to optimize PROTAC activity.
Nanoparticles are increasingly being explored as carriers for targeted drug delivery due to their ability to encapsulate therapeutic agents and accumulate at tumor sites through the enhanced permeability and retention (EPR) effect. atlantis-press.com The surface of these nanoparticles can be functionalized to improve their stability, biocompatibility, and targeting capabilities.
PEGylation, the process of attaching PEG chains to the surface of nanoparticles, is a widely used strategy to enhance their in vivo performance. nih.govresearchgate.net The hydrophilic PEG layer creates a "stealth" effect, which helps the nanoparticles evade recognition and clearance by the reticuloendothelial system (RES), thereby prolonging their circulation time. atlantis-press.com BocNH-PEG12-CH2CH2NH2 can be utilized for the surface modification of various types of nanoparticles, such as lipid nanoparticles and mesoporous silica (B1680970) nanoparticles. atlantis-press.combiochempeg.com
The terminal amine of BocNH-PEG12-CH2CH2NH2 can be reacted with functional groups on the nanoparticle surface. The Boc-protected amine can then be deprotected to allow for the conjugation of targeting ligands, such as antibodies or peptides, which can direct the nanoparticles to specific cells or tissues. nih.gov This dual functionality makes BocNH-PEG12-CH2CH2NH2 a valuable tool for creating multifunctional nanoparticle-based drug delivery systems.
Table 2: Research Findings on PEGylated Nanoparticles
| Nanoparticle Type | Functionalization Agent | Key Findings | Reference |
| Magnetic Nanoparticles | OA-PEG | Enhanced T2 MRI contrast, long circulation time, sustained drug release | nih.govnih.gov |
| Mesoporous Silica Nanoparticles | H2N-PEG-NH2 | Formation of a shield effect, potential to escape RES absorption, improved EPR effect | atlantis-press.com |
| Silica Nanoparticles | mPEG-silane, NH2-PEG-silane | GSH-responsive cargo release, enhanced endosomal escape, efficient delivery of nucleic acids | nih.gov |
The inherent biocompatibility of PEG makes it an ideal candidate for modifying therapeutic molecules to improve their safety and pharmacokinetic profiles. The PEG12 chain in BocNH-PEG12-CH2CH2NH2 can help to reduce the immunogenicity of conjugated molecules by shielding antigenic epitopes from recognition by the immune system.
By increasing the hydrodynamic radius of the conjugated molecule, PEGylation can also reduce its renal clearance, leading to a longer circulation half-life. creativepegworks.com This prolonged presence in the bloodstream can enhance the therapeutic window and allow for less frequent dosing. The BocNH-PEG12-CH2CH2NH2 molecule provides a defined-length PEG spacer, which allows for precise control over the extent of PEGylation and its impact on the pharmacokinetic properties of the resulting conjugate.
Role in Peptide and Protein Conjugation for Enhanced Stability and Functionality
The conjugation of PEG chains to peptides and proteins, a process known as PEGylation, is a well-established strategy to improve their therapeutic properties. creativepegworks.compeptide.com Peptides and proteins often suffer from short in vivo half-lives due to rapid enzymatic degradation and renal clearance. creativepegworks.comnih.gov
BocNH-PEG12-CH2CH2NH2 serves as a valuable building block for the site-specific PEGylation of peptides and proteins. The bifunctional nature of the molecule allows for its incorporation into a peptide during solid-phase synthesis or for its conjugation to specific amino acid residues on a protein. The attachment of the PEG12 chain can sterically hinder the approach of proteolytic enzymes, thereby increasing the stability of the peptide or protein against degradation. creativepegworks.comnih.gov
Furthermore, PEGylation can enhance the solubility of hydrophobic peptides and proteins, which can be a significant challenge in their formulation and administration. peptide.com By improving their stability and solubility, PEGylation can lead to enhanced bioavailability and therapeutic efficacy. peptide.com It is important to carefully select the site of PEGylation to avoid interfering with the biological activity of the peptide or protein. nih.gov
Application in Nucleic Acid and Gene Delivery Systems
Gene-based therapies, including those utilizing antisense oligonucleotides, siRNA, and plasmid DNA, hold great promise for treating a wide range of diseases. nih.gov However, the delivery of nucleic acids to their target cells remains a major challenge due to their rapid degradation by nucleases and their poor cellular uptake. nih.gov
Chemical modification of nucleic acids and the development of effective delivery systems are crucial for the clinical success of gene-based therapies. nih.gov PEGylation has been shown to be a valuable strategy for improving the in vivo stability and delivery of nucleic acids. The BocNH-PEG12-CH2CH2NH2 linker can be used to conjugate nucleic acids to various carriers, such as nanoparticles or targeting ligands.
The PEG component of the conjugate can protect the nucleic acid from enzymatic degradation and reduce its immunogenicity. biochempeg.com Furthermore, when incorporated into a nanoparticle-based delivery system, the PEG chains can improve the circulation time and facilitate the accumulation of the nucleic acid at the target site. nih.gov The terminal amine of the deprotected BocNH-PEG12-CH2CH2NH2 can also be used to attach targeting moieties that can mediate the specific uptake of the nucleic acid delivery system by target cells.
Contributions to Diagnostic Imaging Agents and Biosensors
The adaptable nature of BocNH-PEG12-CH2CH2NH2 and similar PEG linkers makes them instrumental in the design of cutting-edge diagnostic tools, including imaging agents and biosensors. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, which is crucial for in vivo applications. purepeg.combiochempeg.com
In the realm of diagnostic imaging , particularly Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), PEG linkers are essential for developing targeted contrast agents. For instance, a similar, shorter linker, Boc-11-amino-3,6,9-trioxaundecanoic acid (Boc-NH-mini-PEG-COOH), has been utilized in the synthesis of an 18F-labeled RGD dimer for PET imaging of αvβ3 integrin expression, a key marker in angiogenesis and tumor development. nih.gov The incorporation of the mini-PEG spacer was shown to improve the radiolabeling yield significantly. nih.gov Research on MRI contrast agents for glioblastoma has also employed Boc-protected amine PEG linkers, such as t-boc-amine-PEG600-TFP3 and t-Boc-PEG600-acid, to attach gadolinium chelates to targeting moieties. nih.gov These studies underscore the principle that Boc-protected amine PEG linkers are pivotal in constructing complex imaging probes, where the Boc group allows for a stepwise synthesis and the PEG chain improves pharmacokinetic properties.
| Imaging Modality | Role of Boc-NH-PEG-Amine Linker | Example of Similar Linker Used in Research | Key Finding |
|---|---|---|---|
| PET Imaging | Facilitates the conjugation of a radionuclide to a targeting peptide. | Boc-NH-mini-PEG-COOH (3 PEG units) | Improved radiolabeling yield of the imaging agent. nih.gov |
| MRI | Connects a contrast agent (e.g., Gadolinium) to a targeting ligand for enhanced imaging of specific tissues like tumors. | t-boc-amine-PEG600-TFP3 | Enabled the synthesis of targeted nano contrast agents for glioblastoma imaging. nih.gov |
For biosensors , the functionalization of surfaces with specific biorecognition elements is a critical step. Heterobifunctional PEG linkers are used to create a stable and biocompatible surface on various substrates, from iron oxide nanoparticles to electrode surfaces. nih.gov The PEG chain extends the bioreceptor from the surface, minimizing steric hindrance and improving its interaction with the target analyte. While direct use of BocNH-PEG12-CH2CH2NH2 in a specific biosensor is not extensively documented in readily available literature, the principles of its application are well-established. The terminal amine can be used to anchor the linker to a surface, and after deprotection of the Boc group, the newly exposed amine can be conjugated to a biomolecule such as an antibody or enzyme, essential components of biosensors. axispharm.combroadpharm.com This controlled attachment is vital for the sensitivity and specificity of electrochemical and optical biosensors. mdpi.com
Integration into Vaccine Adjuvant Design
In vaccinology, the development of effective adjuvants and delivery systems is paramount to enhancing the immunogenicity of antigens, particularly for subunit vaccines which are often poorly immunogenic on their own. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in this field. nih.govnih.gov
BocNH-PEG12-CH2CH2NH2 serves as a valuable tool in the construction of well-defined vaccine conjugates. One key application is in hapten-carrier conjugation . creative-biolabs.com Haptens are small molecules that can elicit an immune response only when attached to a larger carrier protein. nih.gov The linker used to connect the hapten to the carrier can significantly influence the resulting antibody response. nih.gov The defined length of the PEG12 spacer can be used to optimize the presentation of the hapten to the immune system. The heterobifunctional nature of BocNH-PEG12-CH2CH2NH2 allows for the controlled, directional conjugation of a hapten to a carrier protein, which is a crucial step in creating effective conjugate vaccines. gbiosciences.com
Furthermore, this linker can be integrated into more complex vaccine delivery systems , such as lipid nanoparticles (LNPs) or polymeric nanoparticles. The terminal amine can be used to anchor the linker to the surface of a nanoparticle, and the Boc-protected amine, once deprotected, can be used to attach an antigen or an adjuvant. This allows for the co-delivery of both components to antigen-presenting cells, which can lead to a more robust and targeted immune response. The PEG chain itself can contribute to the stability and circulation time of the vaccine delivery system.
| Application in Vaccine Design | Function of BocNH-PEG12-CH2CH2NH2 | Potential Advantage |
|---|---|---|
| Hapten-Carrier Conjugation | Acts as a spacer of defined length to connect a hapten to a larger carrier protein. creative-biolabs.comgbiosciences.com | Optimizes hapten presentation to elicit a specific and robust antibody response. nih.gov |
| Nanoparticle-Based Delivery Systems | Facilitates the attachment of antigens or adjuvants to the surface of nanoparticles. | Enables co-delivery of antigen and adjuvant to immune cells, potentially enhancing the immune response. |
Analytical Methodologies and Quality Control in Research of Bocnh Peg12 Ch2ch2nh2
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental in the analysis of “BocNH-PEG12-CH2CH2NH2” to determine its purity and to isolate the compound from reaction mixtures and potential impurities. The choice of technique is dictated by the physicochemical properties of the molecule, which is characterized by a hydrophobic Boc-protecting group, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a terminal primary amine.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of “BocNH-PEG12-CH2CH2NH2”. Due to the amphiphilic nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most common mode employed.
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 silica (B1680970) gel), and the mobile phase is a polar solvent system, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobic Boc group and the alkyl chain of the PEG backbone interact with the nonpolar stationary phase, while the polar ether linkages of the PEG chain and the terminal amine group have a higher affinity for the mobile phase.
The retention time of “BocNH-PEG12-CH2CH2NH2” is influenced by the composition of the mobile phase. A higher concentration of the organic modifier will decrease the retention time by reducing the interaction of the hydrophobic parts of the molecule with the stationary phase. Gradient elution, where the concentration of the organic modifier is gradually increased, is often used to ensure good resolution of the main compound from any impurities, which may include starting materials, by-products with different PEG chain lengths (polydispersity), or molecules where the Boc group has been prematurely cleaved.
For detection, a UV detector is commonly used, typically monitoring at a wavelength around 210-220 nm where the amide bond of the Boc-carbamate group absorbs. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed, which are universal detectors that respond to non-volatile analytes and are not dependent on the presence of a chromophore. Purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.
Table 1: Representative RP-HPLC Method for Purity Assessment of BocNH-PEG12-CH2CH2NH2
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is utilized to analyze the molecular weight distribution and to separate oligomers of “BocNH-PEG12-CH2CH2NH2”. This technique separates molecules based on their hydrodynamic volume in solution. The stationary phase consists of porous particles with a defined pore size.
Larger molecules, or those with a larger hydrodynamic radius, are excluded from the pores and thus travel a shorter path, eluting earlier. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. For a monodisperse compound like “BocNH-PEG12-CH2CH2NH2”, SEC can be used to confirm its narrow molecular weight distribution and to detect the presence of any higher or lower molecular weight impurities, such as PEG oligomers of different lengths.
The mobile phase in SEC is chosen to minimize interactions between the analyte and the stationary phase, ensuring that separation is solely based on size. For PEG derivatives, organic solvents like tetrahydrofuran (B95107) (THF) or aqueous buffers are commonly used. Detection is typically achieved with a refractive index (RI) detector, as the response is proportional to the concentration of the polymer.
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic methods are indispensable for the structural confirmation of “BocNH-PEG12-CH2CH2NH2”, providing detailed information about its atomic composition, connectivity, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of “BocNH-PEG12-CH2CH2NH2”.
In the ¹H NMR spectrum, the protons of the tert-butyl group of the Boc protecting group typically appear as a sharp singlet at around 1.4 ppm. The methylene (B1212753) protons of the PEG backbone give rise to a complex series of overlapping signals, usually observed as a broad multiplet in the region of 3.5-3.7 ppm. The methylene protons adjacent to the Boc-protected nitrogen and the terminal amine will have distinct chemical shifts. For instance, the -CH₂-NH-Boc protons may appear around 3.3-3.5 ppm, while the terminal -CH₂-NH₂ protons are expected to be further downfield, around 2.8-3.0 ppm, due to the deshielding effect of the nitrogen atom. The N-H protons of the carbamate (B1207046) and the primary amine will appear as broad signals that can exchange with deuterium (B1214612) oxide (D₂O).
The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the tert-butyl group will appear around 28 ppm, and the quaternary carbon of the Boc group at approximately 79 ppm. The numerous carbons of the PEG chain will resonate in the region of 69-71 ppm. The carbons adjacent to the nitrogen atoms will have distinct chemical shifts that confirm the structure.
Table 2: Predicted ¹H NMR Chemical Shifts for BocNH-PEG12-CH2CH2NH2
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.43 | s | 9H |
| -CH₂-NH₂ | ~2.85 | t | 2H |
| -NH-Boc | ~5.2 (broad) | s | 1H |
| -CH₂-CH₂-NH₂ | ~3.65 | m | 44H (PEG backbone) |
| -NH₂ | variable (broad) | s | 2H |
| -CH₂-NH-Boc | ~3.40 | q | 2H |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of “BocNH-PEG12-CH2CH2NH2”. Electrospray ionization (ESI) is a commonly used soft ionization technique for PEG derivatives as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]⁺.
The mass spectrum of a PEGylated compound often shows a distribution of peaks corresponding to the different degrees of polymerization (polydispersity). However, for a monodisperse compound like “BocNH-PEG12-CH2CH2NH2”, a single dominant peak corresponding to the [M+H]⁺ ion is expected. The theoretical exact mass of C₃₁H₆₄N₂O₁₄ is 688.4412 g/mol , so the protonated molecule would be observed at an m/z of approximately 689.4490. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. Characteristic fragmentation patterns would include the loss of the Boc group (100 Da) and cleavage of the ether linkages in the PEG chain, resulting in a series of fragment ions separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).
Table 3: Expected Ions in the ESI-MS of BocNH-PEG12-CH2CH2NH2
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | ~689.4 |
| [M+Na]⁺ | Sodiated adduct | ~711.4 |
| [M-Boc+H]⁺ | Loss of Boc group | ~589.4 |
| Fragment ions | Cleavage of PEG chain | Series of peaks separated by 44 Da |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in “BocNH-PEG12-CH2CH2NH2”. The IR spectrum provides valuable information about the molecular structure by detecting the vibrations of chemical bonds.
Key characteristic absorption bands for this compound include:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) and the secondary amine of the carbamate (-NH-). Primary amines typically show two bands in this region.
C-H stretching: Sharp peaks around 2850-2960 cm⁻¹ due to the stretching of C-H bonds in the alkyl chains of the PEG and Boc groups.
C=O stretching: A strong absorption band around 1680-1710 cm⁻¹ characteristic of the carbonyl group in the Boc-carbamate.
N-H bending: A band in the region of 1500-1650 cm⁻¹ associated with the bending vibration of the N-H bond in the amine and amide groups.
C-O-C stretching: A very strong and characteristic band for the ether linkages of the PEG backbone, typically observed around 1100 cm⁻¹.
The presence and position of these bands provide strong evidence for the successful synthesis and structural integrity of the molecule.
Table 4: Characteristic IR Absorption Bands for BocNH-PEG12-CH2CH2NH2
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (amine & carbamate) | Stretch | 3300 - 3500 (broad) |
| C-H (alkyl) | Stretch | 2850 - 2960 (strong, sharp) |
| C=O (carbamate) | Stretch | 1680 - 1710 (strong) |
| N-H (amine & carbamate) | Bend | 1500 - 1650 |
| C-O-C (ether) | Stretch | ~1100 (very strong) |
Advanced Techniques for Conjugate Characterization (e.g., XPS, AFM for surface modifications)
When BocNH-PEG12-CH2CH2NH2 is used to modify surfaces, advanced analytical techniques are essential to confirm its presence, assess the layer's properties, and characterize the resulting conjugate. X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are powerful surface-sensitive techniques for this purpose.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of a surface. When a surface is functionalized with BocNH-PEG12-CH2CH2NH2, XPS can confirm the successful immobilization of the molecule. The high-resolution spectra of relevant elements can provide insights into the chemical bonding.
For a surface modified with BocNH-PEG12-CH2CH2NH2, the XPS analysis would focus on the C 1s, O 1s, and N 1s core level spectra. The C 1s spectrum would show components corresponding to the C-C/C-H bonds of the Boc group and the PEG backbone, as well as the C-O bonds of the PEG chain and the C-N bond of the amine group. The N 1s spectrum is particularly informative, as it directly confirms the presence of the amine functionality on the surface. scispace.comiranarze.ir The binding energy of the N 1s peak can also provide information about the chemical environment of the nitrogen atom (e.g., protonated vs. non-protonated amine).
Table 2: Representative XPS Data for a Surface Modified with an Amine-Terminated PEG Linker
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
|---|---|---|---|
| Carbon | C 1s | ~285.0 | C-C/C-H (aliphatic) |
| ~286.5 | C-O (PEG backbone), C-N | ||
| ~289.0 | C=O (Boc group) | ||
| Oxygen | O 1s | ~532.8 | C-O (PEG backbone) |
| ~531.5 | C=O (Boc group) |
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe microscopy technique that can provide topographical information about a surface at the nanoscale. nih.govbiorxiv.org In the context of surfaces modified with BocNH-PEG12-CH2CH2NH2, AFM can be used to visualize the morphology of the PEG layer. Tapping mode AFM is often employed to minimize damage to the soft polymer layer.
AFM imaging can reveal the uniformity of the PEG coating and can be used to assess changes in surface roughness upon functionalization. researchgate.netnih.gov Furthermore, force spectroscopy measurements with AFM can provide insights into the mechanical properties of the grafted PEG layer, such as its thickness and elasticity. By analyzing the force-distance curves, it is possible to characterize the brush-like or mushroom-like conformation of the PEG chains on the surface. researchgate.net
Table 3: Illustrative AFM Morphological Data for a Surface Before and After Functionalization with a PEG Linker
| Surface | Average Roughness (Ra) (nm) | Peak-to-Valley Height (Rz) (nm) | Surface Morphology |
|---|---|---|---|
| Unmodified Substrate | 0.2 - 0.5 | 1.5 - 3.0 | Smooth, with minor irregularities |
Stability Assessment and Degradation Pathways of Bocnh Peg12 Ch2ch2nh2
Methodologies for Investigating Chemical Stability under Varied Environmental Conditions
To comprehensively evaluate the stability of BocNH-PEG12-CH2CH2NH2, a combination of stress testing and formal stability protocols is employed. These studies are designed to identify potential degradation pathways and establish a recommended shelf-life.
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and use. researchgate.net This approach accelerates the degradation process, providing insight into the compound's intrinsic stability and helping to develop stability-indicating analytical methods. For BocNH-PEG12-CH2CH2NH2, stress testing would focus on the lability of the Boc group and the oxidation of the PEG chain.
Key stress conditions include:
Acidic Hydrolysis: Exposure to acidic conditions is expected to be the primary degradation pathway for the Boc-protecting group. biochempeg.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are known to efficiently cleave the Boc group, yielding the corresponding primary amine, H2N-PEG12-CH2CH2NH2, along with tert-butyl cation byproducts and carbon dioxide. total-synthesis.comcommonorganicchemistry.com
Oxidation: The polyether backbone of PEG is susceptible to auto-oxidation, a process accelerated by the presence of oxygen, light, and transition metals. hamptonresearch.com Oxidative stress, induced by reagents like hydrogen peroxide, can lead to chain cleavage and the formation of various impurities. researchgate.net
Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation. youtube.com Thermolytic cleavage of the Boc group can also occur at high temperatures, even in the absence of acid. acs.org
Photostability: Exposure to light, particularly UV radiation, can generate free radicals that initiate the oxidative degradation of the PEG chain. hamptonresearch.com
Table 1: Summary of Forced Degradation Conditions and Expected Pathways
| Stress Condition | Typical Reagents/Parameters | Primary Degradation Pathway | Key Expected Products |
|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl, TFA in an organic solvent | Cleavage of the Boc-protecting group | H2N-PEG12-CH2CH2NH2, CO2, Isobutylene (B52900) |
| Oxidation | 3% H2O2, AIBN, exposure to air | PEG chain scission and oxidation | Formaldehyde, Formic Acid, Acetaldehyde |
| Thermal Stress | 40°C to 80°C | Accelerated oxidation and hydrolysis | Mixture of oxidative and hydrolytic products |
| Photostability | Exposure to UV/Vis light (ICH Q1B) | Free-radical initiated oxidation of PEG chain | Aldehydes, Carboxylates, Peroxides |
Formal stability testing is conducted under conditions defined by the International Council for Harmonisation (ICH) guidelines, such as Q1A(R2). ich.org These protocols are used to determine the shelf-life and recommended storage conditions for a substance.
Long-Term Stability Testing: These studies are performed under the recommended storage conditions for a minimum of 12 months. nih.gov For a compound like BocNH-PEG12-CH2CH2NH2, this would typically be at 2-8°C or -20°C. iris-biotech.de Samples are tested at specified intervals (e.g., every 3 months for the first year) to monitor for any changes in purity, potency, and physical appearance. ich.org
Accelerated Stability Testing: To expedite the estimation of shelf-life, samples are stored at elevated temperatures and humidity for a shorter period, typically up to 6 months. nih.govpurple-diamond.com A common condition is 40°C ± 2°C and 75% RH ± 5% RH. nih.govamsbiopharma.com Significant changes under these conditions may necessitate intermediate testing at a condition such as 30°C ± 2°C / 65% RH ± 5% RH. ich.orgamsbiopharma.com
Table 2: ICH-Based Stability Testing Conditions
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months |
Identification and Characterization of Degradation Products
Identifying the products formed during stability studies is crucial for understanding the degradation pathways. The unique structure of BocNH-PEG12-CH2CH2NH2 leads to two main classes of degradants originating from the Boc group and the PEG backbone.
Boc Group Degradants: Under acidic conditions, the primary degradation product is the fully deprotected diamine, H2N-PEG12-CH2CH2NH2. The cleavage mechanism also generates gaseous byproducts, carbon dioxide and isobutylene (formed from the deprotonation of the intermediate tert-butyl cation). total-synthesis.comcommonorganicchemistry.com The tert-butyl cation can also react with nucleophiles present in the sample, potentially leading to t-butylated byproducts. acsgcipr.org
PEG Backbone Degradants: Oxidative degradation of the PEG chain proceeds via a random chain scission mechanism. researchgate.net This process generates a heterogeneous mixture of products, including low molecular weight aldehydes (formaldehyde, acetaldehyde), acids (formic acid), and shorter PEG fragments. nih.gov These reactive aldehydes and acids can subsequently react with the primary amine of the parent compound or its deprotected analogue.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), are essential for separating and identifying these degradation products. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structures of major degradants. nih.gov
Table 3: Potential Degradation Products and Analytical Characterization Methods
| Degradation Product | Origin | Analytical Method(s) for Identification |
|---|---|---|
| H2N-PEG12-CH2CH2NH2 | Acid-catalyzed deprotection of Boc group | HPLC, LC-MS |
| Isobutylene, Carbon Dioxide | Byproducts of Boc deprotection | GC-MS (for isobutylene) |
| Formaldehyde, Formic Acid | Oxidative cleavage of PEG chain | HPLC (with derivatization), NMR, GC-MS |
| Shorter PEG Fragments | Oxidative cleavage of PEG chain | SEC, LC-MS |
| N-formyl or N-methyl derivatives | Reaction of amine with formic acid/formaldehyde | LC-MS |
Kinetics and Mechanisms of Boc Group Deprotection and Amine Reactivity in Different Solvents
The stability of BocNH-PEG12-CH2CH2NH2 is fundamentally linked to the reaction kinetics of its functional groups. The most significant reaction is the acid-catalyzed cleavage of the Boc group. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and rapidly decarboxylates to yield the free primary amine. commonorganicchemistry.com
Studies on similar Boc-protected amines have shown that the kinetics of this deprotection can be complex. For strong acids like HCl, sulfuric acid, and methanesulfonic acid, the reaction rate can exhibit a second-order dependence on the acid concentration. acs.orgnih.gov In contrast, deprotection with trifluoroacetic acid (TFA) may show a different kinetic profile, often requiring a large excess of acid to proceed at a reasonable rate. acs.orgnih.gov
The choice of solvent also significantly impacts the deprotection rate. Polar protic solvents may facilitate the reaction more effectively than polar aprotic or nonpolar solvents. acs.org However, care must be taken as some solvents, like ethers (e.g., THF, dioxane), can be cleaved by strong acids, leading to undesirable side products. acsgcipr.org
Once the Boc group is removed, the newly formed primary amine exhibits reactivity typical of alkyl amines. It is a nucleophile and a base, readily reacting with electrophiles such as activated esters (e.g., NHS esters) and aldehydes. biochempeg.comjenkemusa.com The reactivity is pH-dependent; at neutral to slightly basic pH (7-8.5), the amine is sufficiently deprotonated to act as a potent nucleophile for acylation reactions. windows.net
Influence of Storage Conditions on Compound Integrity in Research Samples
The integrity of BocNH-PEG12-CH2CH2NH2 in research samples is highly dependent on storage conditions. biochempeg.com Based on the known stability profiles of PEG compounds and Boc-protected amines, several factors are critical.
Temperature: Low temperature is paramount for minimizing degradation. Studies on PEG solutions show they are most stable when stored frozen (-20°C). hamptonresearch.comhamptonresearch.com Refrigerated storage (2-8°C or 4°C) is also effective at slowing degradation compared to room temperature. hamptonresearch.comiris-biotech.dehamptonresearch.com Manufacturers of similar PEG reagents recommend storage at -5°C or colder. biochempeg.combiochempeg.com
Atmosphere: The presence of oxygen accelerates the oxidative degradation of the PEG backbone. hamptonresearch.com To maintain integrity, the compound should be stored under an inert atmosphere, such as argon or nitrogen. hamptonresearch.comhamptonresearch.com Purging containers with an inert gas before sealing can significantly reduce the rate of oxidative decay. hamptonresearch.comhamptonresearch.com
Light: Exposure to light, especially UV light, should be avoided as it can initiate photo-oxidative degradation of the PEG chain. hamptonresearch.com Storing the compound in amber vials or in the dark is a standard protective measure. hamptonresearch.com
Moisture: As a solid, the compound should be kept dry, as moisture can facilitate hydrolysis, particularly if acidic impurities are present. biochempeg.combiochempeg.com
Deviation from these optimal conditions can lead to a decrease in purity over time, characterized by the appearance of oxidative degradation products and, if acidic contaminants are present, premature deprotection of the Boc group.
Table 4: Recommended Storage Conditions and Consequences of Deviation
| Parameter | Recommended Condition | Consequence of Deviation |
|---|---|---|
| Temperature | -20°C to -5°C, frozen biochempeg.combiochempeg.comhamptonresearch.com | Increased rate of oxidative and hydrolytic degradation at higher temperatures. |
| Atmosphere | Inert gas (Argon, Nitrogen) hamptonresearch.com | Accelerated oxidative degradation of the PEG backbone in the presence of oxygen. |
| Light | Protected from light (amber vial/dark) hamptonresearch.com | Photo-initiated oxidation of the PEG chain. |
| Moisture | Dry/Anhydrous biochempeg.com | Potential for hydrolysis of the Boc group if acidic impurities are present. |
Theoretical and Computational Approaches in Research Involving Bocnh Peg12 Ch2ch2nh2
Molecular Modeling and Simulation of PEGylated Systems
Molecular modeling and simulation, particularly molecular dynamics (MD), are powerful tools for investigating the structure, dynamics, and interactions of PEGylated molecules at an atomic level. nih.govmdpi.com These methods are essential for understanding how the PEG12 chain in BocNH-PEG12-CH2CH2NH2 influences the properties of the conjugates it forms.
Simulations of PEGylated systems can be performed using different levels of theory, primarily all-atom (AA) and coarse-grained (CG) models. nih.gov AA simulations provide detailed information about specific interactions, such as hydrogen bonding between the PEG chain and water or other molecules. nih.gov However, they are computationally expensive. CG models, which group multiple atoms into single beads, allow for the simulation of larger systems over longer timescales, making them suitable for studying complex biological phenomena. nih.govnih.gov
MD simulations have revealed critical insights into the behavior of PEGylated biomolecules:
Conformational Dynamics : Simulations show that PEG chains like the one in BocNH-PEG12-CH2CH2NH2 are highly flexible and adopt a random-coil formation in aqueous solutions. nih.govanu.edu.au This flexibility is crucial for its function as a spacer, allowing the connected moieties to orient themselves effectively. biorunstar.com The conformation of PEG can be influenced by factors such as pH and interactions with other molecules. nih.gov
Hydrodynamic Volume and Shielding : PEGylation increases the hydrodynamic volume of a molecule. nih.gov This "shielding" effect can protect conjugated proteins or peptides from enzymatic degradation and reduce their immunogenicity. nih.govpurepeg.com Simulations can quantify this effect and predict how different PEG chain lengths modulate the accessibility of the conjugated molecule's surface. nih.gov
Interactions with Biological Environments : Computational models can simulate the interaction of PEGylated molecules with plasma proteins, cell membranes, and receptors. nih.govmdpi.com For instance, studies have shown that PEG can sterically shield drug molecules from plasma proteins, thereby increasing their circulation lifetime. nih.gov Simulations also indicate that PEGylation can either increase or decrease protein adsorption onto surfaces depending on the specific hydrophobic and hydrogen-bonding interactions. acs.org
| Computational Model | Level of Detail | Typical Application in PEGylated Systems | Advantages | Limitations |
| All-Atom (AA) MD | Every atom is explicitly represented. | Detailed analysis of PEG conformation, hydrogen bonding with water, and interaction with small molecules. nih.gov | High accuracy and detailed mechanistic insights. researchgate.net | Computationally intensive; limited to smaller systems and shorter timescales. nih.gov |
| Coarse-Grained (CG) MD | Groups of atoms are represented as single "beads". | Simulation of large complexes like PEGylated liposomes or nanoparticles, and their interaction with proteins or membranes. nih.govnih.gov | Allows for longer simulation times and larger system sizes. nih.gov | Loss of fine-grained atomic detail. nih.gov |
| Quantum Mechanics (QM) | Electron distributions are explicitly calculated. | Studying the reactivity of terminal groups for bioconjugation and reaction mechanisms. computabio.comnih.gov | Highest accuracy for electronic properties and reaction energies. nih.gov | Extremely computationally expensive; limited to very small systems. |
Computational Design Principles for Linkers in PROTACs and ADCs
The linker is a critical component in the design of both PROTACs and ADCs, as it dictates the spatial orientation and distance between the two connected moieties (e.g., a warhead and an E3 ligase ligand in a PROTAC). pozescaf.comcomputabio.com Computational design has become a key driver in optimizing linkers to enhance the stability, efficacy, and pharmacokinetic properties of these complex molecules. computabio.combiointron.com
BocNH-PEG12-CH2CH2NH2 represents a class of flexible, hydrophilic linkers. The Boc-protected amine allows for sequential, controlled conjugation, while the PEG chain imparts desirable properties. broadpharm.com Computational principles guide the selection and modification of such linkers:
Length and Flexibility : The linker must be long enough to allow the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) or to ensure the ADC's payload can be released effectively, but not so long that it leads to unproductive binding modes or off-target effects. biorunstar.comnih.gov MD simulations are used to explore the conformational space of the linker and predict the probability of achieving a productive orientation. biorunstar.comcomputabio.com
Ternary Complex Modeling (for PROTACs) : A primary goal of computational design for PROTACs is to model the structure of the PROTAC-induced ternary complex. foxchase.orgresearchgate.net Techniques like protein-protein docking and MD simulations are used to predict the stability and geometry of this complex. scienceopen.com The linker's composition and length are key variables in these models, as they directly influence the protein-protein interactions within the complex. nih.gov
Machine Learning and AI : More recently, machine learning (ML) and artificial intelligence (AI) have been employed to accelerate linker design. rsc.orgcbirt.net These models can be trained on existing data to predict the effectiveness of different linker structures, identify optimal linker lengths, and even generate novel linker designs de novo. cbirt.netarxiv.orgnih.gov
| Design Principle | Computational Tool | Objective for PEG12 Linker |
| Optimal Length & Flexibility | Molecular Dynamics (MD) Simulations computabio.com | Ensure proper spatial separation and orientation of conjugated moieties for effective biological action (e.g., ternary complex formation). nih.gov |
| Enhanced Solubility | AI/ML models, Physicochemical Property Calculators patsnap.com | Mitigate hydrophobicity of attached payloads, reducing aggregation and improving pharmacokinetics. researchgate.net |
| Stable Ternary Complex Formation | Protein-Protein Docking, MD Simulations scienceopen.com | Predict and stabilize the key protein-PROTAC-ligase interactions necessary for targeted protein degradation. foxchase.org |
| Reduced Off-Target Effects | Conformational Analysis, MD Simulations | Minimize unwanted interactions by controlling the linker's conformational freedom and reach. |
Structure-Activity Relationship (SAR) Studies for Conjugates Incorporating BocNH-PEG12-CH2CH2NH2
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For complex bioconjugates, computational methods are increasingly used to build and rationalize SAR models. The properties of the BocNH-PEG12-CH2CH2NH2 linker are critical variables in these studies.
In the context of PROTACs, computational SAR can reveal:
Linker Length vs. Degradation Potency : The degradation efficiency (DC50) of a PROTAC is often highly sensitive to the linker length. Computational models can simulate a series of PROTACs with varying PEG chain lengths (e.g., PEG8, PEG12, PEG24) to predict which length will result in the most stable and active ternary complex, thereby guiding synthesis efforts. nih.gov
Linker Composition and Interactions : Beyond length, the chemical nature of the linker matters. While the PEG chain in BocNH-PEG12-CH2CH2NH2 is generally considered a passive, flexible spacer, simulations have shown that PEG linkers can form specific hydrogen bonds and hydrophobic interactions with proteins, which can contribute to the stability of the ternary complex and influence selectivity. acs.orgnih.gov
Rational Design : By combining structural biology data with computational modeling, researchers can move from empirical screening to rational design. nih.gov For instance, if a co-crystal structure of a ternary complex is available, it can be used as a template to computationally design new linkers with improved contacts and geometries, leading to more potent degraders. nih.gov
Prediction of Bioconjugation Efficiency and Selectivity
The successful synthesis of a bioconjugate depends on the efficiency and selectivity of the conjugation reaction. The BocNH-PEG12-CH2CH2NH2 molecule has two amine groups: one is protected by a Boc group, and the other is a free primary amine. This design allows for controlled, site-specific conjugation. Computational methods can help predict the outcome of reactions involving the terminal amine.
Reactivity Prediction : Quantum mechanics (QM) calculations can be used to predict the reactivity of specific functional groups. nih.gov For the terminal amine on BocNH-PEG12-CH2CH2NH2, QM can calculate properties like pKa and nucleophilicity, which are crucial for predicting its reactivity towards an electrophilic site on a protein or another molecule. youtube.com Computational thermodynamic surveys of various bioconjugation reactions can serve as a valuable resource for researchers. mdpi.com
Site Selectivity : In protein modification, achieving selectivity for a specific amino acid residue (e.g., a surface-exposed lysine) is a significant challenge. nih.govresearchgate.net Computational models can predict the accessibility and reactivity of different potential conjugation sites on a target protein. mdpi.com By modeling the protein's structure and the dynamics of the linker, these tools can help identify which lysine (B10760008) residues are most likely to react with an activated form of the linker.
Modeling Reaction Pathways : For more complex reactions, computational methods can trace reaction paths to understand mechanisms and predict potential side products. acs.org This is particularly important for ensuring the integrity of the final conjugate and optimizing reaction conditions.
The development of structure-dependent reactivity models, which may incorporate factors like the shielding effect of the PEG chain, can help quantitatively predict conjugation rates and outcomes, streamlining the development of precisely defined bioconjugates. mdpi.com
Future Research Directions and Translational Perspectives
Innovations in Synthesis and Scalability for Broader Research Applications
The expanding utility of BocNH-PEG12-CH2CH2NH2 and similar discrete PEG linkers necessitates advancements in their synthesis to ensure high purity, yield, and cost-effectiveness. Traditional PEG synthesis often results in a mixture of different chain lengths (polydispersity), which can complicate the characterization and performance of the final bioconjugate. researchgate.netenovatia.com Future research is focused on overcoming these challenges through innovative synthetic strategies.
One promising area is the adoption of continuous flow chemistry. This technology enables the reproducible synthesis of nanoparticles and can be adapted for PEG linkers, offering precise control over reaction conditions and minimizing batch-to-batch variability. rsc.org Such systems can lead to a more scalable and cost-effective manufacturing process, making high-purity, monodisperse PEGs more accessible for widespread research. rsc.org
Further innovations include the development of more efficient purification techniques and the design of synthetic routes that reduce the number of steps and the use of hazardous reagents. The goal is to create a "green" and economically viable process for producing discrete PEG linkers on a large scale. rsc.org Making these high-quality reagents more readily available will accelerate the development of novel PEGylated therapeutics and diagnostics. purepeg.com
Table 1: Comparison of Synthetic Methodologies for PEG Linkers
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reproducibility | Can have batch-to-batch variability | High reproducibility |
| Scalability | Challenging to scale up | Readily scalable |
| Control | Less precise control over parameters | Precise control over temperature, pressure, and mixing |
| Purity | Often results in polydisperse products | Can produce monodisperse products with high purity |
| Cost-Effectiveness | Can be expensive at large scale | Potentially lower cost at industrial scale |
Expansion of Bioconjugation Repertoire for Novel Biomolecules
The primary function of BocNH-PEG12-CH2CH2NH2 is to link molecules together. While proteins and peptides have been the most common targets for PEGylation, research is expanding to include a wider range of novel biomolecules. nih.govresearchgate.net The evolution of PEGylation technology has moved from random attachment to highly controlled, site-specific modifications that better preserve the biological activity of the parent molecule. creativepegworks.com
Future directions involve applying PEGylation to an increasingly diverse set of therapeutic agents, including oligonucleotides (like aptamers), antibody fragments, and even complex carbohydrates and lipids. nih.govcreativepegworks.com The development of enzymatic and chemo-selective ligation techniques allows for precise attachment of the PEG linker to specific sites on these complex molecules, which is crucial for maintaining their function. nih.govnih.gov For example, enzymes like transglutaminase can install PEG linkers at specific glutamine residues, enabling the creation of homogenous conjugates that are easier to characterize. nih.gov
Furthermore, the development of "click chemistry" and other bioorthogonal reactions provides highly efficient and specific methods for attaching PEG linkers to biomolecules under mild, physiological conditions. purepeg.com These advanced techniques are expanding the toolkit available to researchers, enabling the creation of novel bioconjugates with tailored properties for specific applications. purepeg.com
Emerging Therapeutic and Diagnostic Applications of BocNH-PEG12-CH2CH2NH2 Conjugates
The unique properties of PEG, such as its ability to increase solubility, extend circulation half-life, and reduce immunogenicity, have made PEGylation a cornerstone of drug development. frontiersin.orgaxispharm.com Conjugates made with BocNH-PEG12-CH2CH2NH2 are at the forefront of emerging therapeutic and diagnostic applications.
In therapeutics, this linker is integral to the design of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comdiagnosticsworldnews.com PROTACs are novel drugs that co-opt the cell's natural protein disposal system to destroy disease-causing proteins. nih.gov The PEG linker connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, and its length and flexibility are critical for the efficacy of the PROTAC. diagnosticsworldnews.comnih.gov The use of discrete PEG linkers like BocNH-PEG12-CH2CH2NH2 allows for systematic optimization of the linker length to achieve maximum degradation efficiency. diagnosticsworldnews.com
In diagnostics and imaging, PEGylated conjugates are used to improve the performance of contrast agents and molecular probes. nih.govpurepeg.com By attaching a PEG linker, these agents can circulate longer in the bloodstream, allowing for better accumulation at the target site (e.g., a tumor) and resulting in a clearer signal. purepeg.com PEGylated nanoparticles, functionalized using linkers like BocNH-PEG12-CH2CH2NH2, are being developed for theranostics, a field that combines therapeutic delivery and diagnostic imaging in a single platform. purepeg.com
Table 2: Selected Applications of PEG Linkers in Therapeutics and Diagnostics
| Application Area | Function of PEG Linker | Example |
|---|---|---|
| PROTACs | Spatially orients the target protein and E3 ligase for degradation. diagnosticsworldnews.comnih.gov | Linking a BRD4-binding molecule to a CRBN E3 ligase ligand. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Connects a cytotoxic drug to an antibody, improving solubility and pharmacokinetics. purepeg.com | Spacing a maytansinoid payload from a targeting antibody. purepeg.com |
| Drug Delivery | Enhances drug solubility, stability, and circulation time. creativepegworks.com | PEGylated liposomes for delivering chemotherapy agents. tandfonline.com |
| Molecular Imaging | Attaches imaging agents (e.g., fluorescent dyes) to targeting molecules, improving signal and circulation. purepeg.com | Functionalizing nanoparticles with dyes for tumor imaging. purepeg.com |
Integration into Advanced Materials and Nanotechnology Platforms
The versatility of BocNH-PEG12-CH2CH2NH2 extends beyond bioconjugation into the realm of materials science and nanotechnology. chempep.com The ability of PEG to resist non-specific protein adsorption ("bio-fouling") makes it an ideal component for modifying surfaces of medical devices and implants to improve their biocompatibility. creativepegworks.comchempep.com
In nanotechnology, PEG linkers are essential for creating "stealth" nanoparticles and liposomes. purepeg.comuky.edu By creating a hydrophilic shield on the nanoparticle surface, the PEG layer helps the particle evade recognition and clearance by the immune system. purepeg.com This prolonged circulation allows for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. purepeg.com The terminal amine group of BocNH-PEG12-CH2CH2NH2 (after deprotection of the Boc group) can be used to attach targeting ligands, such as antibodies or peptides, to the surface of these nanocarriers for active targeting.
Future research is focused on creating more sophisticated, "smart" biomaterials. This includes developing hydrogels and polymer networks for tissue engineering and controlled drug release. axispharm.com PEG linkers can be used as cross-linking agents to create these networks. axispharm.com Additionally, stimuli-responsive materials are being designed where the PEG linker might be cleaved in response to specific environmental cues (e.g., pH or enzymes present in a tumor microenvironment), triggering the release of a therapeutic payload precisely at the site of action. chempep.com
Methodological Advancements in Characterization and Quality Control for Complex PEGylated Systems
As PEGylated molecules become more complex, the need for robust analytical methods for their characterization and quality control becomes increasingly critical. researchgate.net The heterogeneity of traditional PEG polymers presents a significant analytical challenge. nih.gov The use of discrete PEG linkers like BocNH-PEG12-CH2CH2NH2 simplifies this process, as the conjugate has a defined molecular weight. enovatia.comnih.gov
Despite this, characterizing the final product remains a non-trivial task. researchgate.net Future advancements are focused on improving analytical techniques to provide a more comprehensive understanding of these complex molecules. High-resolution mass spectrometry (MS) is a powerful tool for analyzing PEGylated proteins, but the data can be complex to interpret. enovatia.com Innovations in MS technology and deconvolution software are making it easier to accurately determine the mass and degree of PEGylation. enovatia.com
Another key area of development is the design of cleavable PEG linkers. nih.gov These linkers can be broken under specific analytical conditions, allowing the PEG chain and the biomolecule to be analyzed separately. nih.gov This greatly simplifies the process of identifying the exact sites of PEG attachment on a protein using techniques like peptide mapping, which is a critical quality attribute for regulatory approval. nih.gov Other techniques like dynamic light scattering (DLS) are used to evaluate changes in the size and stability of proteins after PEGylation. nih.gov The continued refinement of these analytical methods is essential for ensuring the safety, efficacy, and consistency of PEGylated biotherapeutics. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing and purifying BocNH-PEG12-CH2CH2NH2, and how can purity be verified?
- Methodology :
- Synthesis : Use solid-phase peptide synthesis (SPPS) or solution-phase coupling with Boc-protected amines. Ensure controlled reaction times and stoichiometric ratios to avoid over-substitution .
- Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Monitor purity via LC-MS (expected m/z: 688.84 for [M+H]⁺) .
- Verification : Confirm purity (>95%) using analytical HPLC and characterize structure via ¹H/¹³C NMR (e.g., Boc-group protons at δ 1.3–1.4 ppm, PEG backbone at δ 3.5–3.7 ppm) .
Q. How should BocNH-PEG12-CH2CH2NH2 be stored to prevent degradation, and what analytical methods detect instability?
- Storage : Store at -18°C in airtight, light-protected vials. Pre-aliquot to minimize freeze-thaw cycles .
- Stability Testing : Use differential scanning calorimetry (DSC) to detect thermal decomposition. Monitor hydrolytic degradation via NMR (appearance of free amine peaks at δ 2.5–3.0 ppm) after incubation in aqueous buffers at varying pH .
Q. What are the solubility properties of BocNH-PEG12-CH2CH2NH2 in common solvents, and how do they affect conjugation reactions?
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <5 (pH-dependent) |
| Dichloromethane | >30 |
- Conjugation Optimization : Dissolve in DMSO for amine-reactive coupling (e.g., NHS esters). For aqueous reactions, adjust pH to 7.4 and use co-solvents (e.g., 10% DMF) to enhance solubility .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when characterizing BocNH-PEG12-CH2CH2NH2?
- Troubleshooting Steps :
Assign Peaks : Compare experimental spectra with simulated data (e.g., using MestReNova) to identify PEG backbone vs. Boc-group signals .
Check Impurities : Use LC-MS to detect hydrolyzed byproducts (e.g., free NH₂-PEG12-CH2CH2NH2, m/z: 545.6).
Reproducibility : Repeat synthesis under inert atmosphere (argon) to rule out oxidation artifacts .
Q. What strategies improve the efficiency of Boc deprotection in BocNH-PEG12-CH2CH2NH2 without damaging the PEG backbone?
- Deprotection Protocols :
- Acid Treatment : Use 95% TFA in DCM (2 hr, 0°C) for selective Boc removal. Avoid prolonged exposure to prevent PEG chain scission .
- Neutralization : Quench with cold diethyl ether and centrifuge to isolate the deprotected amine. Confirm completeness via ninhydrin test or MALDI-TOF .
Q. How can researchers design experiments to assess the impact of BocNH-PEG12-CH2CH2NH2’s hygroscopicity on reaction yields?
- Experimental Design :
Controlled Humidity : Conduct parallel reactions in gloveboxes (<5% humidity) vs. ambient conditions.
Yield Comparison : Quantify product via gravimetric analysis and HPLC.
Mitigation : Pre-dry the compound under vacuum (24 hr, 40°C) and use molecular sieves in reaction mixtures .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing variability in BocNH-PEG12-CH2CH2NH2’s conjugation efficiency?
- Analysis Framework :
- Use ANOVA to compare yields across reaction conditions (pH, temperature, solvent).
- Apply Grubbs’ test to identify outliers in triplicate experiments .
- Reporting : Include raw data tables in supplementary materials, specifying instrument calibration dates and operator training levels .
Q. How can researchers validate the reproducibility of BocNH-PEG12-CH2CH2NH2-based studies across different laboratories?
- Validation Protocol :
Interlab Studies : Share standardized protocols (e.g., reaction times, purification steps) via platforms like protocols.io .
Blind Testing : Distribute aliquots of the compound for independent characterization.
Data Harmonization : Use consensus thresholds for purity (>95%) and solubility (<5% variance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
